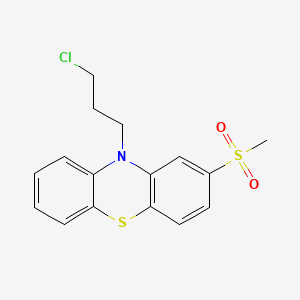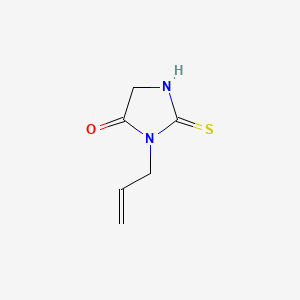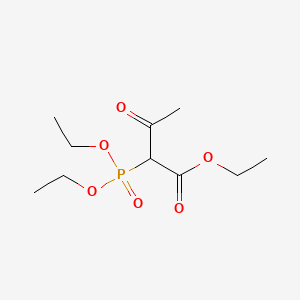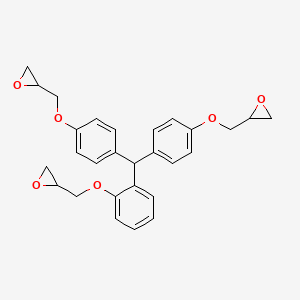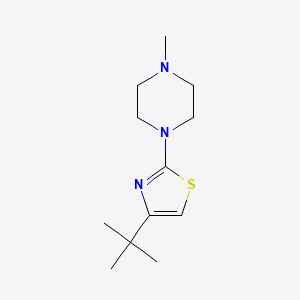
Tebatizole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tebatizole: is a chemical compound with the molecular formula C12H21N3S . It is a member of the thiazole family, which is known for its diverse biological activities and applications in various fields. This compound is characterized by its unique structure, which includes a thiazole ring, making it a valuable compound for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
From Thioamides: Tebatizole can be synthesized by reacting thioamides with chloroacetaldehyde under controlled conditions. This method involves the formation of the thiazole ring through a cyclization reaction.
From α-Aminonitriles: Another method involves the conversion of α-aminonitriles into 5-aminothiazoles by treating them with dithioacids, esters, carbon disulfide, carbon oxysulfide, or isothiocyanate under mild conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the above-mentioned methods. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced techniques such as continuous flow reactors and automated synthesis systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tebatizole can undergo oxidation reactions, where it reacts with oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction of this compound can lead to the formation of thiazolidines.
Substitution: this compound can participate in substitution reactions, where one of its substituents is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidines.
Substitution: Formation of various substituted thiazoles depending on the substituent introduced.
Scientific Research Applications
Chemistry: Tebatizole is used as a building block in the synthesis of more complex molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable for the development of new compounds.
Biology: In biological research, this compound is used to study the effects of thiazole derivatives on biological systems. It has shown potential in modulating enzyme activity and interacting with biological macromolecules.
Medicine: this compound and its derivatives have been investigated for their potential therapeutic applications. They have shown promise as antimicrobial agents, anti-inflammatory compounds, and enzyme inhibitors.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Tebatizole involves its interaction with specific molecular targets. This compound can bind to enzymes and modulate their activity, leading to various biological effects. The thiazole ring in this compound allows it to interact with proteins and other macromolecules, influencing their function and activity. The exact pathways involved in its mechanism of action are still under investigation, but it is believed to involve modulation of enzyme activity and interaction with cellular receptors.
Comparison with Similar Compounds
Thiazole: Tebatizole shares the thiazole ring structure with other thiazole derivatives.
Imidazole: Similar to thiazole, imidazole is another five-membered heterocyclic compound with nitrogen atoms.
Oxazole: Oxazole is another related compound with a similar ring structure but with an oxygen atom instead of sulfur.
Uniqueness of this compound: this compound is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for research and industrial applications.
Properties
CAS No. |
54147-28-3 |
|---|---|
Molecular Formula |
C12H21N3S |
Molecular Weight |
239.38 g/mol |
IUPAC Name |
4-tert-butyl-2-(4-methylpiperazin-1-yl)-1,3-thiazole |
InChI |
InChI=1S/C12H21N3S/c1-12(2,3)10-9-16-11(13-10)15-7-5-14(4)6-8-15/h9H,5-8H2,1-4H3 |
InChI Key |
KJWKKFSEVNVWPM-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CSC(=N1)N2CCN(CC2)C |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)N2CCN(CC2)C |
Key on ui other cas no. |
54147-28-3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[1-Methyl-1-(4-methyl-3-cyclohexen-1-YL)ethoxy]ethanol](/img/structure/B1621739.png)
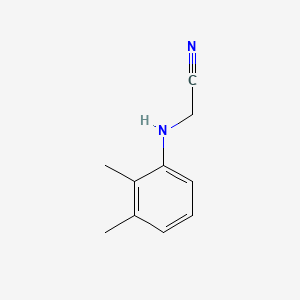
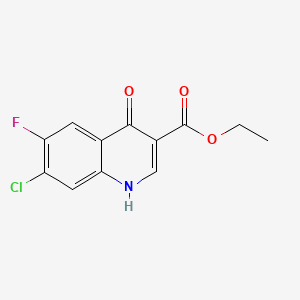
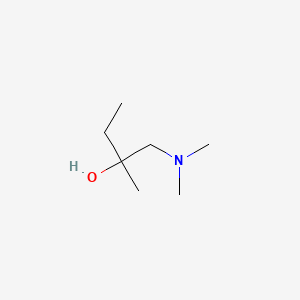
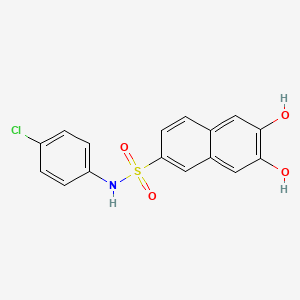
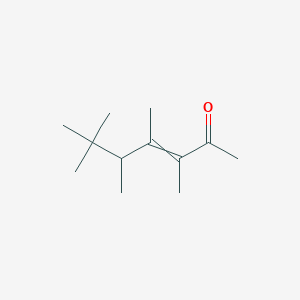
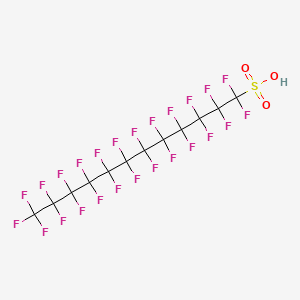

![4-[(3-Amino-4-methylphenyl)methyl]benzene-1,3-diamine](/img/structure/B1621752.png)

